4-(Oxolan-2-yl)oxane-4-carboxylic acid

Lipophilicity Physicochemical property prediction Drug-likeness optimization

4-(Oxolan-2-yl)oxane-4-carboxylic acid (CAS 2137817-32-2) is a bicyclic heterocyclic building block in which a tetrahydrofuran (oxolane) ring is linked at its 2-position to the 4-position of a tetrahydropyran (oxane) ring bearing a carboxylic acid group. With molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g·mol⁻¹, this compound belongs to the class of saturated O-heterocyclic carboxylic acids that serve as versatile intermediates in medicinal chemistry and diversity-oriented synthesis.

Molecular Formula C10H16O4
Molecular Weight 200.234
CAS No. 2137817-32-2
Cat. No. B2621643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxolan-2-yl)oxane-4-carboxylic acid
CAS2137817-32-2
Molecular FormulaC10H16O4
Molecular Weight200.234
Structural Identifiers
SMILESC1CC(OC1)C2(CCOCC2)C(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12)
InChIKeyPSLHPJYOPBLVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Oxolan-2-yl)oxane-4-carboxylic acid (CAS 2137817-32-2): Bicyclic Oxane-Oxolane Carboxylic Acid Scaffold for Medicinal Chemistry Procurement


4-(Oxolan-2-yl)oxane-4-carboxylic acid (CAS 2137817-32-2) is a bicyclic heterocyclic building block in which a tetrahydrofuran (oxolane) ring is linked at its 2-position to the 4-position of a tetrahydropyran (oxane) ring bearing a carboxylic acid group [1]. With molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g·mol⁻¹, this compound belongs to the class of saturated O-heterocyclic carboxylic acids that serve as versatile intermediates in medicinal chemistry and diversity-oriented synthesis [1]. Its commercial availability from multiple suppliers at 95–98% purity supports its use as a research-grade synthetic building block [2].

Why 4-(Oxolan-2-yl)oxane-4-carboxylic acid Cannot Be Interchanged with Regioisomeric or Ring-Expanded Analogs


Within the bicyclic oxane-carboxylic acid class, subtle variations in ring attachment position (2-yl vs. 3-yl vs. 4-yl) or ring size (oxolane vs. oxane vs. monocyclic oxane) produce quantifiable differences in computed lipophilicity (XLogP3), stereochemical complexity, and hydrogen-bonding architecture that can alter pharmacokinetic profiles, synthetic derivatization routes, and biological target engagement in medicinal chemistry programs [1][2]. It must be noted that published direct head-to-head biological or pharmacological comparative data for this specific compound are currently very limited; the differentiation presented below rests primarily on computed physicochemical descriptors, structural analysis, and cross-study comparable commercial product data. Procurement decisions should therefore weigh these measurable property differences alongside the specific requirements of the intended synthetic or screening application.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(Oxolan-2-yl)oxane-4-carboxylic acid


XLogP3 Lipophilicity: 4-(Oxolan-2-yl)oxane-4-carboxylic acid Exhibits Lower Computed Lipophilicity than 4-(Oxan-2-yl) and 4-(Oxolan-3-yl) Regioisomeric Analogs

The target compound has a computed XLogP3 of 0.3, indicating relatively balanced hydrophilicity–lipophilicity compared to the 4-(oxan-2-yl)oxane-4-carboxylic acid analog (CAS 2094365-59-8, C₁₁H₁₈O₄) with a calculated LogP of 0.7, and to the 4-(oxolan-3-yl) regioisomer (CAS 1520765-56-3) with a reported LogP of 0.90 (Leyan) or 0.30 (Fluorochem, suggesting method-dependent variability) [1][2]. The ~0.4 log unit difference relative to the oxan-2-yl analog translates to an approximately 2.5-fold lower predicted octanol–water partition coefficient, which may influence membrane permeability and aqueous solubility in biological assays.

Lipophilicity Physicochemical property prediction Drug-likeness optimization

Stereochemical Complexity: 4-(Oxolan-2-yl)oxane-4-carboxylic acid Possesses One Undefined Stereocenter Enabling Diastereomeric Diversification

The target compound contains one undefined atom stereocenter (at the oxolan-2-yl attachment carbon), as recorded in PubChem, while the 4-(oxolan-3-yl) regioisomer (CAS 1520765-56-3) also has one chiral center but with a different spatial orientation of the tetrahydrofuran ring relative to the oxane carboxylic acid [1]. This structural difference means the two regioisomers are diastereomeric scaffolds rather than interchangeable achiral building blocks, offering distinct three-dimensional vectors for substituent elaboration in medicinal chemistry campaigns.

Stereochemistry Chiral building block Diastereoselective synthesis

Hydrogen Bond Acceptor–Donor Profile: Consistent 4 HBA / 1 HBD Architecture with TPSA of 55.8 Ų Across Bicyclic Oxane–Oxolane Scaffolds

4-(Oxolan-2-yl)oxane-4-carboxylic acid possesses 4 hydrogen bond acceptors (the two ring oxygens plus the carbonyl and hydroxyl oxygens of the carboxylic acid) and 1 hydrogen bond donor (carboxylic acid –OH), yielding a topological polar surface area (TPSA) of 55.8 Ų [1]. The 4-(oxan-2-yl)oxane-4-carboxylic acid analog (CAS 2094365-59-8) displays an identical HBA/HBD profile and TPSA of 55.8 Ų, while the 4-(oxolan-3-yl) regioisomer is reported with HBA = 3 (Leyan) or HBA = 4 (Fluorochem) [2]. The monocyclic parent scaffold, oxane-4-carboxylic acid (CAS 5337-03-1, C₆H₁₀O₃, MW = 130.14), lacks the second ether ring and consequently has a lower HBA count and TPSA [3].

Hydrogen bonding Topological polar surface area Drug-likeness

Heavy Atom Count and sp³ Carbon Fraction: 4-(Oxolan-2-yl)oxane-4-carboxylic acid is More Compact than the Bis-Oxane Analog, with High sp³ Character (Fsp³ ≈ 0.9)

The target compound contains 14 heavy atoms (C + O) versus 15 heavy atoms for the 4-(oxan-2-yl)oxane-4-carboxylic acid analog (C₁₁H₁₈O₄, MW = 214.26) [1][2]. The 4-(oxolan-3-yl) regioisomer shares the same heavy atom count (14) and molecular weight (200.23) as the target but differs in sp³ carbon fraction: the 3-yl isomer has a reported Fsp³ of 0.9 (Fluorochem), while the oxan-2-yl analog has an sp³ carbon fraction of 0.91 [2]. The target compound, having 10 carbons (8 sp³-hybridized saturated ring carbons + 1 carboxylic acid carbon), exhibits an estimated Fsp³ of approximately 0.9, which is favorable for three-dimensionality in fragment-based screening libraries.

Fragment-based drug discovery Molecular complexity Fraction sp³

Procurement-Driven Application Scenarios for 4-(Oxolan-2-yl)oxane-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Prioritization as a Low-Lipophilicity, High-Fsp³ Bicyclic Fragment

With XLogP3 = 0.3, MW = 200.23 Da, heavy atom count = 14, and an estimated Fsp³ ≈ 0.9, 4-(oxolan-2-yl)oxane-4-carboxylic acid satisfies key fragment-likeness criteria (MW < 250, LogP < 3.5, HBA ≤ 6) and offers a three-dimensionally complex scaffold for fragment screening libraries. Its lower lipophilicity compared to the 4-(oxan-2-yl) analog (ΔLogP = −0.4) reduces the risk of lipophilicity-driven promiscuity, while its stereochemical complexity (one undefined stereocenter) provides a chiral handle for diastereoselective fragment elaboration [1][2].

Diastereoselective Building Block for Medicinal Chemistry SAR Exploration

The presence of one undefined stereocenter at the oxolan-2-yl attachment position differentiates this compound from its 3-yl regioisomer in terms of three-dimensional scaffold geometry. When a synthetic route requires a specific spatial orientation of the tetrahydrofuran ring relative to the carboxylic acid functional group for target binding, the 2-yl isomer must be procured specifically; the 3-yl isomer or the achiral bis-oxane analog cannot serve as direct substitutes without altering the pharmacophore geometry [1]. The carboxylic acid group enables direct amide coupling or esterification for library synthesis.

Physicochemical Property Modulation in Lead Optimization

The target compound's computed XLogP3 of 0.3, coupled with its TPSA of 55.8 Ų and 4 HBA / 1 HBD profile, positions it as a moderately polar scaffold suitable for modifying the physicochemical properties of lead series. When enhancing aqueous solubility or reducing metabolic clearance driven by lipophilicity is desired, this scaffold offers a 0.4 log unit lipophilicity advantage over the heavier bis-oxane analog (LogP = 0.7) without sacrificing hydrogen-bonding capacity [1][2].

Commercial Procurement Benchmarking: Cost-Effective Sourcing of Research-Grade Bicyclic Oxane-Oxolane Scaffolds

The target compound is commercially available from multiple vendors including Enamine (EN300-1121687, 95% purity, $1,129/g), Biosynth (MKD81732, 95% purity), and Chemenu (CM463319, 95%+, $1,187/500 mg). While the 3-yl regioisomer (CAS 1520765-56-3) is offered at 98% purity by Fluorochem and Leyan, the 2-yl isomer commands a premium price point reflecting lower commercial availability and the specific demand for this regioisomeric scaffold. Procurement decisions should balance the need for the specific 2-yl geometry against the higher cost relative to the more widely stocked 3-yl isomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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